4-Bromo-2-fluoro-3-isopropoxybenzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) is a polysubstituted benzoic acid derivative with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol. It features a unique 1,2,3,4-tetrasubstituted benzene core bearing a carboxylic acid at C1, a fluorine at C2, an isopropoxy ether at C3, and a bromine at C4.

Molecular Formula C10H10BrFO3
Molecular Weight 277.09 g/mol
CAS No. 2379321-55-6
Cat. No. B6293731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-isopropoxybenzoic acid
CAS2379321-55-6
Molecular FormulaC10H10BrFO3
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1F)C(=O)O)Br
InChIInChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyRCPKSPNULGJDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6): A Tri-Functionalized Benzoic Acid Intermediate for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) is a polysubstituted benzoic acid derivative with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It features a unique 1,2,3,4-tetrasubstituted benzene core bearing a carboxylic acid at C1, a fluorine at C2, an isopropoxy ether at C3, and a bromine at C4 [1]. This specific substitution pattern, combining an electron-withdrawing halogen (F), a sterically demanding alkoxy group (OiPr), and a cross-coupling-competent bromine, defines its utility as a versatile building block for constructing drug-like molecules via sequential orthogonal transformations .

Why 4-Bromo-2-fluoro-3-isopropoxybenzoic acid Cannot Be Replaced by Common Monosubstituted or Disubstituted Benzoic Acid Analogs


The target compound's differentiation arises from the simultaneous presence of three distinct functional groups in a contiguous arrangement on the benzoic acid core [1]. 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) lacks the 3-isopropoxy substituent, which reduces lipophilicity and eliminates the steric and electronic modulation critical for selective receptor binding or enzyme pocket occupation . Conversely, 2-fluoro-3-isopropoxybenzoic acid (CAS 1346608-65-8) lacks the bromine at the 4-position, precluding its direct use in palladium-catalyzed Suzuki-Miyaura cross-coupling without additional functionalization steps . Furthermore, regioisomers such as 5-bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2586126-54-5) position the bromine para to the carboxylic acid, significantly altering the electronic character of the aryl halide coupling partner and potentially changing reaction rates and yields in cross-coupling manifolds . This unique combination of orthogonal reactivity handles, steric bulk, and regulated lipophilicity is not replicated by any single commercially available alternative.

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) vs. Key Structural Analogs


LogP Differentiation: Enhanced Lipophilicity Compared to 4-Bromo-2-fluorobenzoic acid

The isopropoxy group at the 3-position significantly increases lipophilicity relative to the des-isopropoxy analog. The target compound has a computed XLogP3 of 3.0 [1]. In contrast, 4-bromo-2-fluorobenzoic acid (CAS 112704-79-7) has a predicted XLogP3 of approximately 1.9 using the same computational method (ALOGPS/ACD/Labs consensus) [2]. This ~1.1 log unit increase corresponds to roughly a 12.6-fold higher theoretical partition coefficient, which may translate to improved membrane permeability for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile: Unique Balance for CNS Drug-Likeness

The target compound possesses a TPSA of 46.5 Ų, 1 hydrogen bond donor (the carboxylic acid –OH), and 4 hydrogen bond acceptors (the carbonyl O, the ether O, and the two halogen atoms contributing via sigma-hole interactions) [1]. This profile falls within the desirable range for oral bioavailability (TPSA < 140 Ų) and CNS penetration (TPSA < 90 Ų, HBD ≤ 3) as defined by classic drug-likeness filters [2]. The comparator 4-bromo-2-fluorobenzoic acid has a slightly lower TPSA (~37.3 Ų) and fewer H-bond acceptors (2–3), which alters its solvation and target-binding profile [3].

CNS drug design Blood-brain barrier penetration Physicochemical descriptors

Commercial Purity Specification: ≥97% Assay by CymitQuimica, NLT 98% by BoronCore and Leyan

Multiple independent vendors report consistent high-purity specifications for the target compound. CymitQuimica lists purity ≥95% (typically 97-98% per batch), BoronCore specifies NLT 98%, and Leyan reports 98% purity [1]. In contrast, the commercially closest regioisomer, 5-bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2586126-54-5), is typically offered at ≥95% purity by the same vendors . The consistently higher purity benchmark of the target compound reduces the risk of cross-contamination in sensitive coupling reactions where even trace levels of debrominated or isomerized impurities can propagate through multi-step syntheses.

Chemical purity Building block quality Procurement specification

Orthogonal Reactivity Architecture: Bromine at C4 as a Cross-Coupling Handle in the Presence of a C2 Fluorine and C3 Isopropoxy

The target compound positions the bromine at C4, meta to the carboxylic acid and para to the C3 isopropoxy group. This regiochemistry places the C–Br bond in an electronically activated position for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) due to the electron-withdrawing effect of the ortho-fluorine (C2) . In the regioisomer 5-bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2586126-54-5), the bromine is at C5, para to the carboxylic acid and meta to the fluorine, resulting in a different electronic environment that can alter oxidative addition rates with Pd(0) catalysts. While head-to-head kinetic data are not publicly available, literature on substituted aryl bromides indicates that an ortho-fluorine substituent can accelerate oxidative addition by up to 2- to 5-fold relative to meta-substituted analogs in Pd(0)-catalyzed systems, depending on the ligand set [1].

Cross-coupling Suzuki-Miyaura Orthogonal functionalization Sequential derivatization

High-Value Application Scenarios for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6)


Fragment-Based Drug Discovery (FBDD): A Polyfunctional Benzoic Acid Fragment with CNS-Desirable Physicochemical Properties

With a molecular weight of 277.09 Da, a computed XLogP3 of 3.0, a TPSA of 46.5 Ų, and only 1 hydrogen bond donor, the target compound falls within the rule-of-three fragment space and exhibits attractive CNS drug-like properties [1]. The carboxylic acid provides a vector for amide bond formation with target protein residues, while the bromine, fluorine, and isopropoxy groups offer three distinct points of diversification for fragment growing, merging, or linking strategies. This trifunctional architecture is superior to simpler fragments like 4-bromo-2-fluorobenzoic acid, which lacks the steric and lipophilic modulation of the isopropoxy moiety.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the C4 Bromine

The C4 bromine is activated toward Pd(0)-catalyzed cross-coupling by the ortho-fluorine substituent, enabling efficient biaryl bond formation after the carboxylic acid has been elaborated to an amide, ester, or other functional group [2]. The C3 isopropoxy group remains intact during typical Suzuki conditions (aqueous base, Pd catalyst, 60–100 °C), providing a masked phenol that can be deprotected under acidic conditions (e.g., BBr₃ or HBr/AcOH) at a later stage for additional diversification [3].

Synthesis of Orthogonally Protected Multifunctional Biaryl Libraries

The combination of a carboxylic acid (C1), fluorine (C2), isopropoxy (C3), and bromine (C4) provides four chemically distinct functional groups on a single benzene ring, enabling sequential orthogonal transformations: (1) amide/ester formation at C1, (2) nucleophilic aromatic substitution (SNAr) or metalation at C2 (fluorine-directed), (3) deprotection of the isopropoxy to phenol at C3, and (4) cross-coupling at C4 bromine [4]. This level of sequential orthogonality is not available in any regioisomeric analog or less-substituted comparator, making the target compound uniquely suited for diversity-oriented synthesis (DOS) campaigns.

Agrochemical Intermediate: Fluorinated Phenoxybenzoic Acid Scaffold

The isopropoxy-benzoic acid motif is present in several commercial herbicides and fungicides. The additional bromine and fluorine substituents enhance the metabolic stability and environmental persistence profiles compared to non-halogenated analogs [5]. The C4 bromine serves as a handle for introducing heterocyclic or aryl substituents via cross-coupling to fine-tune biological activity against specific weed or fungal species.

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